N-(4-ethylphenyl)-1,3-benzothiazol-2-amine
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Overview
Description
A compound’s description usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Scientific Research Applications
Anticancer Activity
N-(4-ethylphenyl)-1,3-benzothiazol-2-amine and related benzothiazoles have been extensively studied for their potent and selective antitumor activities. These compounds have demonstrated significant inhibitory effects against various cancer cell lines, including breast, ovarian, colon, and renal cell cancers. The mechanism of action is believed to involve selective uptake into sensitive cells, followed by metabolism into reactive intermediates that form DNA adducts, leading to cell death. Notable research includes the development of water-soluble prodrugs to address bioavailability issues, with some derivatives entering clinical trials (Bradshaw et al., 2002), (Bradshaw & Westwell, 2004).
Corrosion Inhibition
Benzothiazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. Studies have shown that certain compounds can significantly reduce corrosion rates, making them valuable for industrial applications where metal preservation is critical (Salarvand et al., 2017).
Chemical Synthesis and Material Science
In the realm of chemical synthesis, benzothiazoles have been used as key intermediates for the development of novel compounds with potential biological activities. This includes the synthesis of compounds with antimicrobial properties and materials capable of aggregation-induced emission enhancement, which are of interest for optoelectronic applications. Notably, benzothiazoles have been involved in the design of security inks and materials with unique photophysical properties (Lu & Xia, 2016), (Bikobo et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins based on sequence similarity
Mode of Action
For instance, H-151, a synthetic indole derivative, exerts its inhibitory action by covalently binding to STING at the transmembrane cysteine residue at position 91 . This blocks STING palmitoylation and clustering, two essential steps for STING signaling
Biochemical Pathways
For example, synthetic cathinones generally involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation
Pharmacokinetics
For instance, 4F-PHP, a synthetic cathinone, has been shown to have a short in vitro half-life (38 min) and high intrinsic clearance (15.7 mL/min/kg) These properties could impact the bioavailability of the compound
Result of Action
For example, H-151 blocks STING‑induced expression of pro-inflammatory cytokines and reduces inflammation
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the metabolism of aromatic amino acids such as phenylalanine and tyrosine
Cellular Effects
The effects of N-(4-ethylphenyl)-1,3-benzothiazol-2-amine on cellular processes are complex and multifaceted. It has been suggested that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound and the mechanisms through which it exerts these effects are still being explored.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed that this compound can lead to altered brain activity and increased anxiety in mice
Metabolic Pathways
This compound is involved in certain metabolic pathways. It is produced from the catabolism of the aromatic amino acids phenylalanine and tyrosine by certain gut microbiota
Transport and Distribution
It is known that this compound can enter the bloodstream and circulate throughout the body . The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are still being studied.
Subcellular Localization
It is known that this compound can enter the brain and alter the function of brain cells
Properties
IUPAC Name |
N-(4-ethylphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-11-7-9-12(10-8-11)16-15-17-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSMNCMXPCJYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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